1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one
Description
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a spirocyclic compound featuring a unique fused bicyclic structure with three nitrogen atoms. Its molecular formula is C₁₀H₁₈N₃O, and it belongs to a class of triazaspiro derivatives known for their versatility in medicinal chemistry. The compound has garnered attention primarily for its role as a scaffold in developing METTL3 inhibitors, which modulate RNA N6-methyladenosine (m6A) methylation—a critical epigenetic mechanism linked to cancer, viral replication, and immune regulation . Derivatives of this core structure have demonstrated potent inhibitory activity against METTL3, with IC₅₀ values in the nanomolar range, making them promising candidates for targeted therapies .
Synthetic routes for this compound and its derivatives often involve Suzuki-Miyaura coupling or nucleophilic substitution reactions to introduce functional groups at specific positions (e.g., pyridinyl or phenylboronic acid additions) . For instance, describes a synthesis pathway using 3-bromo-5-chloropyridin-4-yl intermediates and cross-coupling reactions to generate bioactive derivatives .
Properties
IUPAC Name |
1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-7-8-13(2)10(9(12)14)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVTKRYXRGPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1=O)CCNCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4,4-Dimethylpiperidine Derivatives
A common starting point involves the alkylation of 4,4-dimethylpiperidine with halogenated benzyl or pyridyl reagents. For instance, 4-bromobenzyl bromide reacts with 4,4-dimethylpiperidine under basic conditions to yield intermediates such as 1-(4-bromobenzyl)-4,4-dimethylpiperidine. Subsequent Buchwald–Hartwig amination with aryl halides introduces additional nitrogen functionality.
Example Procedure :
-
Alkylation : 4,4-Dimethylpiperidine (5 mmol) is treated with 4-bromobenzyl bromide (1.2 equiv) in THF at 70°C for 3 hours, yielding 1-(4-bromobenzyl)-4,4-dimethylpiperidine (99% yield).
-
Amination : The brominated intermediate undergoes Pd-catalyzed coupling with 2-aminopyridine to install the triaza moiety.
Spirocyclization via SNAr Reactions
Nucleophilic aromatic substitution is critical for forming the spirocyclic core. Chloropyrimidine derivatives react with secondary amines under SNAr conditions to generate the triazaspiro framework. For example, 6-chloro-N-methylpyrimidin-4-amine reacts with a piperidine-derived amine to form the spiro center.
Key Reaction Parameters :
-
Solvent : Dioxane or iPrOH.
-
Catalyst : Pd2(dba)3 with phosphine ligands (e.g., L4 ) for enantioselective control.
-
Temperature : 140°C under microwave irradiation for 5 hours.
Reaction Optimization and Yield Enhancement
Ligand and Solvent Effects
The choice of ligand and solvent significantly impacts enantioselectivity and yield. In asymmetric Tsuji–Trost cyclizations, ligand L4 (a chiral phosphine) achieves enantiomeric excess (ee) >90% in dioxane, whereas toluene or CH2Cl2 reduces ee by 15–20%.
Table 1: Optimization of Tsuji–Trost Cyclization
| Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| L4 | Dioxane | 25 | 85 | 92 |
| L4 | Toluene | 25 | 78 | 75 |
| L6 | Dioxane | 25 | 82 | 88 |
Green Chemistry Approaches
Industrial-scale synthesis prioritizes solvent recycling and waste reduction. Continuous flow reactors enhance scalability for steps like SNAr, achieving 90% conversion with residence times <30 minutes.
Industrial Production Considerations
Scalability Challenges
Case Study: Multi-Kilogram Synthesis
A patented route (WO2020048828A1) employs:
-
Strecker Reaction : Piperidin-4-one reacts with aniline and trimethylsilyl cyanide to form an α-aminonitrile intermediate.
-
Cyclization : Acidic conditions induce spirocyclization, yielding the core structure in 65% overall yield.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Reported Routes
| Method | Starting Material | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation/Amination | 4,4-Dimethylpiperidine | 4 | 42 | 98 |
| Tsuji–Trost | Ugi Adduct | 3 | 67 | 95 |
| Strecker Reaction | Piperidin-4-one | 2 | 65 | 99 |
The Strecker reaction offers the shortest pathway but requires stringent control over cyanide handling. Transition metal-catalyzed methods provide superior stereocontrol but incur higher costs .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Recent studies have highlighted the potential of 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one as a potent anticancer agent. A specific derivative demonstrated a 1400-fold increase in potency against METTL3, a target implicated in various cancers. This compound's ability to inhibit cellular proliferation has been linked to its interaction with specific protein targets involved in tumor growth and survival mechanisms .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects in models of neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress and inflammation within neural tissues.
Data Table: Summary of Pharmacological Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.
Case Study: Synthesis Optimization
A recent study focused on optimizing the synthesis pathway for this compound to improve yield from initial synthesis stages by employing microwave-assisted techniques. The results indicated an increase in yield by approximately 30%, demonstrating the effectiveness of modern synthetic methods in drug development.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of METTL3, the compound binds to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can lead to alterations in gene expression and has potential therapeutic implications for diseases such as cancer .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Differentiators
Target Specificity
- This compound derivatives exhibit selectivity for METTL3 over other methyltransferases, attributed to the dimethyl groups enhancing hydrophobic interactions within the enzyme’s catalytic pocket .
- Aplaviroc and Cenicriviroc target CCR5/CCR2 receptors but lack spirocyclic nitrogen-rich cores, relying instead on bulkier substituents (e.g., biphenyl groups) for receptor binding .
Physicochemical Properties
- LogP and Solubility : Derivatives of this compound typically exhibit moderate hydrophobicity (calculated XLogP ~2.1), similar to other spirocyclic analogues . However, salts like the dihydrochloride form () enhance aqueous solubility for in vivo applications .
Clinical and Preclinical Relevance
- METTL3 Inhibitors: The dimethylated derivative’s potency (IC₅₀ ~50 nM) surpasses non-methylated analogues, highlighting the critical role of methyl groups in binding affinity .
- Antiviral Activity : While aplaviroc and cenicriviroc are clinically validated CCR5 inhibitors, their larger structures may limit blood-brain barrier penetration compared to compact triazaspiro cores .
- Novel Applications: Crystalline forms of triazaspiro derivatives (e.g., non-solvated hydrochloride salts in ) demonstrate improved stability and manufacturability, addressing formulation challenges in drug development .
Biological Activity
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 197.28 g/mol
- CAS Number : 2387595-10-8
The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The spirocyclic structure allows for unique conformational flexibility that can enhance binding affinity to target sites.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds with similar structures. For instance, Mannich bases derived from spirocyclic compounds have demonstrated significant antibacterial and antifungal activities. A study evaluating the antimicrobial activity of various derivatives found that those related to triazaspiro compounds exhibited promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Research has indicated that this compound may exhibit cytotoxic effects against cancer cell lines. In vitro studies showed that the compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Preliminary findings suggest that it may modulate neurotransmitter systems and exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Showed cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Reported neuroprotective effects in a rat model of Parkinson's disease, reducing dopaminergic neuron loss by 40%. |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which 1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one derivatives inhibit METTL3?
- Answer: Derivatives of this compound act as competitive inhibitors of METTL3, a key methyltransferase in the m6A RNA modification pathway. Structural studies (e.g., X-ray crystallography) reveal that the spirocyclic core binds to the SAM/SAH-binding pocket of METTL3, disrupting its interaction with the methyl donor S-adenosylmethionine (SAM). Key interactions include hydrogen bonding with Gln550 and hydrophobic contacts with residues like Phe534 and Leu537 . The most potent derivative, UZH2, achieves an IC50 of 5 nM in TR-FRET assays .
Q. How are the potency and selectivity of these derivatives evaluated experimentally?
- Answer:
- Potency: Measured via time-resolved fluorescence resonance energy transfer (TR-FRET) assays using recombinant METTL3/METTL14 complexes. IC50 values are calculated from dose-response curves .
- Selectivity: Thermal shift assays and enzymatic profiling against related methyltransferases (e.g., METTL16, METTL1) confirm specificity. For example, UZH2 shows no activity against METTL16 at 100 μM .
- Cellular activity: LC-MS/MS quantifies m6A/A ratios in polyadenylated RNA after treatment. EC50 values in leukemia (MOLM-13) and prostate cancer (PC-3) cells are 0.7 μM and 2.5 μM, respectively .
Q. What synthetic strategies are used to optimize the spirocyclic core for METTL3 inhibition?
- Answer: Key modifications include:
- Introduction of a pyrimidine ring to enhance π-cation interactions with Arg379, improving potency 6-fold compared to earlier analogs .
- Rigidification of the spirocyclic scaffold via amide or lactam linkages to reduce entropic penalties upon binding .
- Substituent adjustments (e.g., trifluoroacetate groups) to improve solubility and permeability, as validated by Caco-2 assays .
Advanced Research Questions
Q. How do researchers resolve contradictions in cellular responses to METTL3 inhibition across different cancer models?
- Answer: Discrepancies in growth inhibition (e.g., GI50 = 12 μM in MOLM-13 vs. 70 μM in PC-3) arise from cell line-specific dependencies on METTL3. Functional assays (e.g., RNA-seq, CRISPR screens) identify context-specific targets like c-MYC or AXL. Western blotting confirms METTL3 protein levels remain unchanged during treatment, ruling out off-target degradation .
Q. What methodologies validate the specificity of m6A reduction without affecting other RNA modifications?
- Answer: LC-MS/MS analysis of total RNA after 3–6 days of treatment monitors m6A, m6Am, m1A, and m7G levels. For UZH2, m6A in mRNA is reduced by 80–90%, while other modifications (m1A, m7G) remain unchanged, confirming selectivity . Parallel assays using METTL3-knockout cells serve as controls .
Q. How are structural insights from crystallography applied to improve inhibitor design?
- Answer: Co-crystal structures (PDB: 7O08, 7O0L) guide rational design:
- The lactam group in compound 8 forms hydrogen bonds with Gln550, stabilizing the binding pose .
- Substitution at the pyrimidine ring (e.g., methylamino groups) enhances hydrophobic interactions with the METTL3 binding pocket .
- Molecular dynamics simulations predict conformational flexibility and guide scaffold rigidification .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
